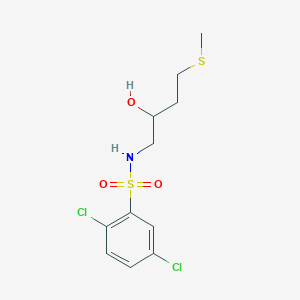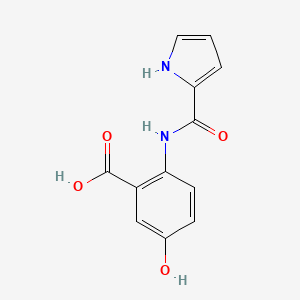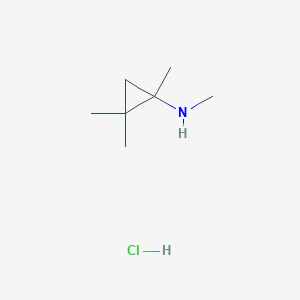
2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMSB or Dichloramine-T, and it is a member of the sulfonamide family.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide involves the release of hypochlorous acid (HOCl) in an aqueous solution. HOCl is a potent oxidizing agent that can damage the cell membranes and other cellular components of microorganisms, leading to their destruction. This compound has been shown to be more effective than other disinfectants such as chlorine and hydrogen peroxide.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in humans and animals. However, it can cause skin and eye irritation if it comes into contact with these tissues. This compound has also been reported to have some mutagenic and genotoxic effects in vitro, but these effects have not been observed in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide in lab experiments is its broad-spectrum antimicrobial activity. This compound can be used to disinfect various surfaces and equipment in a laboratory setting, reducing the risk of contamination. However, one limitation of this compound is its potential to interfere with some biochemical assays, such as those that involve the use of enzymes or proteins.
Direcciones Futuras
There are several future directions for research on 2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide. One area of interest is the development of new formulations or delivery methods that can enhance its antimicrobial activity and reduce its toxicity. Another direction is the investigation of its potential use in the treatment of infections caused by antibiotic-resistant microorganisms. Additionally, more studies are needed to understand the mechanisms underlying its mutagenic and genotoxic effects, as well as its potential interactions with other chemicals in the environment.
Conclusion:
In conclusion, this compound is a chemical compound with broad-spectrum antimicrobial activity that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications that can benefit society.
Métodos De Síntesis
The synthesis of 2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide involves the reaction between 2,5-dichlorobenzenesulfonyl chloride and 2-hydroxy-4-methylthiobutylamine. This reaction occurs in the presence of a base such as sodium hydroxide, and the product is obtained through a series of purification steps. The yield of this synthesis method is reported to be around 70%.
Aplicaciones Científicas De Investigación
2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide has been extensively studied for its antimicrobial properties. It has been shown to be effective against a broad range of microorganisms, including bacteria, fungi, and viruses. This compound has also been investigated for its potential use as a disinfectant in various settings, such as hospitals, food processing facilities, and water treatment plants.
Propiedades
IUPAC Name |
2,5-dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO3S2/c1-18-5-4-9(15)7-14-19(16,17)11-6-8(12)2-3-10(11)13/h2-3,6,9,14-15H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZENWLHRWUXJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridin-2-amine](/img/structure/B2455910.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2455911.png)
![2-[(2-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2455914.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B2455915.png)
![Methyl 3-(2-phenoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2455917.png)
![4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2455919.png)
![4-allyl-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2455921.png)
![6-[2-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2455922.png)
![4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2455923.png)

![1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2455925.png)
![Methyl 4-[(4,6-diaminopyrimidin-2-ylthio)methyl]benzoate](/img/structure/B2455927.png)
![N-(3-ethoxypropyl)-6-methyl-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2455929.png)
